molecular formula C13H19NO3 B554928 tert-Butyl L-tyrosinate CAS No. 16874-12-7

tert-Butyl L-tyrosinate

Cat. No. B554928
CAS RN: 16874-12-7
M. Wt: 237.29 g/mol
InChI Key: DIGHFXIWRPMGSA-NSHDSACASA-N
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Description

Tert-Butyl L-Tyrosinate is a chemical auxiliary agent used in various industries, including pharmaceuticals, cosmetics, and food and beverage . It is a white crystalline powder with a melting point of about 200°C and a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene . It belongs to the class of amino acid derivatives, containing both acidic phenolic hydroxyl and basic amino structures . It is mainly used as a pharmaceutical intermediate, suitable for the preparation of compound amino acid infusion and polypeptide drugs .


Synthesis Analysis

The synthesis of tert-Butyl L-Tyrosinate involves the reaction of L-Tyrosine with tert-butyl acetate at 0°C, followed by the slow addition of perchloric acid . The reaction mixture is stirred at room temperature for 12 hours, then washed with water and 1.0M HCl solution . The resulting aqueous solution is adjusted to pH 9 with a 10% potassium carbonate solution, then extracted three times with dichloromethane . The combined organic phases are dried over anhydrous sodium sulfate, filtered to remove the sodium sulfate solid, and the filtrate is concentrated . The residue is purified by silica gel column chromatography (with ethyl acetate as the eluent) to obtain the target product, tert-Butyl L-Tyrosinate .


Molecular Structure Analysis

Tert-Butyl L-Tyrosinate contains a total of 36 bonds; 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 primary aliphatic amine, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

Tert-Butyl L-Tyrosinate is a white crystalline powder with a melting point of about 200°C . It has a molecular weight of about 250 . It is soluble in water and ethanol, and insoluble in ether and benzene .

Future Directions

Tert-Butyl L-Tyrosinate finds large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch . This suggests that the use of tert-Butyl L-Tyrosinate in synthetic organic chemistry could increase in the future.

Mechanism of Action

Target of Action

H-Tyr-OtBu, also known as L-Tyrosine tert-butyl ester, is a useful organic compound for research related to life sciences . .

Mode of Action

It’s often used in peptide synthesis , suggesting it may interact with proteins or enzymes in the body

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.

Result of Action

As a compound used in peptide synthesis , it may contribute to the formation of specific proteins or peptides

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGHFXIWRPMGSA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297192
Record name L-Tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl L-tyrosinate

CAS RN

16874-12-7
Record name L-Tyrosine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16874-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is L-Tyrosine tert-butyl ester (BTBE) and why is it used in biological research?

A1: L-Tyrosine tert-butyl ester (BTBE) is a chemically modified form of the amino acid tyrosine. It's primarily used as a research tool to study oxidative processes in hydrophobic environments like cell membranes and lipoproteins [, , ]. This is because BTBE, unlike natural tyrosine, can be easily incorporated into these hydrophobic environments due to its tert-butyl ester group.

Q2: How does BTBE help researchers understand tyrosine nitration and dimerization?

A2: BTBE serves as a valuable probe for studying the mechanisms of tyrosine nitration and dimerization, processes often associated with oxidative stress and various diseases [, ]. When incorporated into liposomes, BTBE's behavior upon reaction with oxidants like peroxynitrite helps scientists understand how these modifications happen to tyrosine residues within cell membranes [, ].

Q3: What have researchers learned about BTBE's interaction with peroxynitrite?

A3: Studies using BTBE incorporated into liposomes have revealed that peroxynitrite can cause both nitration and dimerization of BTBE, much like it does with tyrosine in aqueous solutions []. This finding suggests that peroxynitrite can penetrate hydrophobic environments and modify tyrosine residues within them [, ].

Q4: How does the presence of carbon dioxide (CO2) affect BTBE nitration by peroxynitrite?

A4: Interestingly, the presence of CO2, a common molecule in biological systems, has been shown to decrease BTBE nitration within liposomes, unlike its effect on tyrosine in aqueous solutions [, ]. This suggests that the carbonate radical (CO3•-), formed from the reaction of CO2 with peroxynitrite, might have limited ability to penetrate the hydrophobic environment where BTBE is located [, ].

Q5: What is the role of lipid peroxidation in BTBE oxidation?

A5: Research suggests that lipid peroxidation, a process where free radicals attack lipids, plays a significant role in BTBE oxidation in membranes []. Lipid peroxyl radicals (LOO•), generated during lipid peroxidation, have been shown to directly react with BTBE, leading to its oxidation []. This highlights the interconnectedness of lipid and protein oxidation in biological systems.

Q6: How does BTBE compare to its phenylalanine analogue (BPBE) in terms of reacting with lipid peroxyl radicals?

A6: Unlike BTBE, its phenylalanine analogue (BPBE) does not significantly inhibit oxidant-stimulated oxygen consumption in liposomes []. This difference implies that the phenol moiety present in BTBE, but absent in BPBE, is crucial for its reactivity with lipid peroxyl radicals [].

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